molecular formula C22H22O10 B13384063 6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone

6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone

Cat. No.: B13384063
M. Wt: 446.4 g/mol
InChI Key: ABRULANJVVJLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone is a flavonoid C-glycoside, a type of compound that contains a carbohydrate moiety C-glycosidically linked to the flavonoid backbone. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is notable for its potential health benefits and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone typically involves the glycosylation of a flavonoid aglycone with a suitable sugar donor. The reaction conditions often include the use of catalysts such as acids or enzymes to facilitate the glycosidic bond formation. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as plants known to contain high levels of flavonoid C-glycosides. Advanced techniques like high-performance liquid chromatography (HPLC) are used to isolate and purify the compound. Alternatively, biotechnological methods involving engineered microorganisms can be employed to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

6-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the flavonoid backbone can be reduced to form dihydroflavonoids.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halides or nucleophiles in the presence of catalysts.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroflavonoids.

    Substitution: Formation of various substituted flavonoids.

Scientific Research Applications

6-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone has several scientific research applications:

    Chemistry: Used as a model compound to study glycosylation reactions and the behavior of flavonoid C-glycosides.

    Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It may also interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The exact mechanism involves the modulation of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-beta-D-Glucopyranosyl-5,7-dihydroxy-4’-methoxyflavone
  • 6-C-beta-D-Glucopyranosyl-4’,5-dihydroxy-7,8-dimethoxyflavone
  • 6-C-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone

Uniqueness

6-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone is unique due to its specific glycosylation pattern and the presence of both hydroxyl and methoxy groups, which contribute to its distinct biological activities and chemical properties. This combination of functional groups allows for diverse interactions with biological targets and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-30-13-7-14-16(11(25)6-12(31-14)9-2-4-10(24)5-3-9)19(27)17(13)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-24,26-29H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRULANJVVJLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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